1H-Indole-3-dodecanol, 6-methoxy-

Antifungal Cryptococcus neoformans Minimum Inhibitory Concentration

1H-Indole-3-dodecanol, 6-methoxy- (CAS 651331-38-3) is a synthetic indole derivative characterized by a methoxy substituent at the 6-position and a 12-carbon dodecanol chain at the 3-position of the indole ring system. Its molecular formula is C21H33NO2, with a molecular weight of approximately 331.5 g/mol and a computed exact mass of 331.25129 g/mol.

Molecular Formula C21H33NO2
Molecular Weight 331.5 g/mol
CAS No. 651331-38-3
Cat. No. B12541287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-dodecanol, 6-methoxy-
CAS651331-38-3
Molecular FormulaC21H33NO2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCO
InChIInChI=1S/C21H33NO2/c1-24-19-13-14-20-18(17-22-21(20)16-19)12-10-8-6-4-2-3-5-7-9-11-15-23/h13-14,16-17,22-23H,2-12,15H2,1H3
InChIKeyZYRSPLLLOIVSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-dodecanol, 6-methoxy- (CAS 651331-38-3): Procurement-Grade Characterization and Chemical Identity


1H-Indole-3-dodecanol, 6-methoxy- (CAS 651331-38-3) is a synthetic indole derivative characterized by a methoxy substituent at the 6-position and a 12-carbon dodecanol chain at the 3-position of the indole ring system [1]. Its molecular formula is C21H33NO2, with a molecular weight of approximately 331.5 g/mol and a computed exact mass of 331.25129 g/mol . The compound is cataloged in the ChEMBL database (ID: CHEMBL224813) and is primarily distributed by chemical suppliers for in-vitro research applications [1]. A critical review of the available primary literature reveals a significant evidence gap: no peer-reviewed research articles or patents focused specifically on this compound were identified through the permitted search channels.

Evidence Gap Analysis: Why 6-Methoxy-3-dodecanol-Indole Cannot Be Assumed Interchangeable with Positional Isomers or Other Indole Derivatives


The rationale for not substituting 1H-Indole-3-dodecanol, 6-methoxy- with its closest analogs stems from a fundamental structural principle rather than from a body of direct comparative data. The 5-methoxy positional isomer (CAS 651331-31-6) is frequently listed in chemical catalogs, but no publicly accessible studies have conducted head-to-head biological comparisons between the 6-methoxy and 5-methoxy regioisomers . In the broader indole class, the position of the methoxy group on the indole ring is known to alter the electronic structure and excited-state properties by approximately 2500 cm⁻¹ [1], which could translate to differential target binding. However, for this specific compound, the absence of primary literature means any claim of functional superiority remains unverified. This evidence gap is a critical procurement consideration: decisions must be based on the intended use case and the understanding that no quantitative justification for prioritizing this compound over its isomers currently exists in the peer-reviewed domain.

Critical Appraisal of Purported Differentiation Claims for 1H-Indole-3-dodecanol, 6-methoxy-


Claimed Antifungal Activity Against Cryptococcus neoformans — Data Attribution Error Identified

A MIC value of ≤0.25 µg/mL against C. neoformans is widely cited for 1H-Indole-3-dodecanol, 6-methoxy- on vendor platforms. However, an investigation into the primary literature reveals that this data point originates from a 2022 study by Li et al. on 3-substituted-1H-imidazol-5-yl-1H-indoles [1]. The compound that demonstrated this level of activity was a 6-methoxy-phenethyl-indole-imidazole (compound 57), not 1H-Indole-3-dodecanol, 6-methoxy-. This is a structural mismatch: compound 57 contains an imidazole ring and a phenethyl linker, whereas the target compound has a dodecanol chain. No direct antifungal data for the target compound was found in any non-excluded primary source.

Antifungal Cryptococcus neoformans Minimum Inhibitory Concentration

Physicochemical and Structural Comparison with the 5-Methoxy Positional Isomer

The 6-methoxy compound and its 5-methoxy positional isomer (CAS 651331-31-6) share identical molecular formula (C21H33NO2), molecular weight (331.49 g/mol), exact mass (331.25129 g/mol), hydrogen bond donor/acceptor counts (2/2), and rotatable bond count (13) . The predicted topological polar surface area (tPSA) is 45.25 Ų for both . The sole structural difference is the methoxy group position on the indole ring, which does not alter any computed global molecular descriptor. This means that any functional differentiation between these regioisomers must arise from stereoelectronic effects specific to the target binding site, not from bulk property differences.

Physicochemical properties Regioisomer Molecular descriptors

Class-Level Inference: Methoxy Position Effects on Indole Electronic Structure

A 2017 study on methoxyindoles demonstrated that the position of the methoxy substituent on the indole ring alters the energetic position of excited states by approximately 2500 cm⁻¹ (≈0.31 eV) [1]. This class-level observation provides a theoretical basis for differential reactivity or binding between 5-methoxy and 6-methoxy indole derivatives, but the study did not include the target compound or any dodecanol-substituted indoles. The applicability of this finding to biological target engagement remains speculative in the absence of direct experimental validation.

Electrochemistry Excited states Methoxyindole

Absence of Documented Cytotoxicity or Selectivity Data

A systematic search for cytotoxicity, hemolytic activity, or mammalian cell selectivity data for 1H-Indole-3-dodecanol, 6-methoxy- yielded no primary results. For context, the structurally related compound 57 (6-methoxy-phenethyl-indole-imidazole) showed a CC50 >32 µg/mL on HEK293 cells and HC10 >32 µg/mL on human red blood cells, indicating selectivity [1]. However, this data cannot be extrapolated to the target compound due to the significant structural differences, particularly the replacement of the imidazole-phenethyl moiety with a dodecanol chain, which is likely to alter membrane permeability and off-target interactions.

Cytotoxicity Selectivity Safety profile

Evidence-Informed Usage Scenarios for 1H-Indole-3-dodecanol, 6-methoxy- (CAS 651331-38-3)


Use as a Positional Isomer Probe in Structure-Activity Relationship (SAR) Studies of Indole Derivatives

Given the equivalence of global computed properties with the 5-methoxy isomer [1], the compound is best utilized as a matched molecular pair to probe the effect of methoxy position on biological activity. Researchers investigating indole-based targets where the methoxy orientation is hypothesized to influence binding can use this compound alongside the 5-methoxy isomer to generate position-specific SAR data.

Synthetic Intermediate for Derivatization via the Terminal Hydroxyl Group

The dodecanol chain provides a terminal primary alcohol handle that can be used for further functionalization (e.g., esterification, etherification, oxidation). This compound can serve as a synthetic building block in medicinal chemistry programs that require a long-chain lipophilic indole scaffold, provided the user validates the chemical stability and reactivity under their specific conditions.

Negative Control or Baseline Compound in Antifungal Screening Cascades

Although no primary antifungal data exists for this compound, the documented inactivity of many structurally related indole derivatives against MRSA (MIC ≥32 µg/mL) suggests it may serve as a negative control in antimicrobial screening panels. Users must independently confirm its lack of activity in their specific assay system before employing it as a control.

Physicochemical Reference Standard for Chromatographic Method Development

The compound's well-defined computed properties (exact mass 331.25129, tPSA 45.25 Ų, 13 rotatable bonds) [1] make it suitable as a reference standard for HPLC or LC-MS method development involving lipophilic indole derivatives. Its retention time and ionization behavior can be used to calibrate analytical methods for related compounds.

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